2-Benzoyl-4-fluorofenol

Descripción general

Descripción

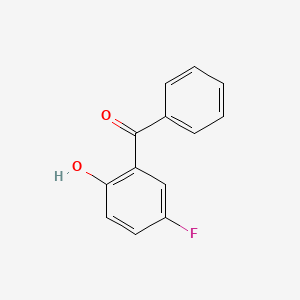

2-Benzoyl-4-fluorophenol is an organic compound with the molecular formula C13H9FO2. It is characterized by the presence of a benzoyl group attached to a fluorinated phenol ring.

Aplicaciones Científicas De Investigación

2-Benzoyl-4-fluorophenol has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mecanismo De Acción

Target of Action

Fluorinated compounds like 2-benzoyl-4-fluorophenol are known to interact with various enzymes involved in defluorination reactions .

Mode of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorophenol can be defluorinated directly without structural transformation by 4-fluorophenol monooxygenase . This enzyme catalyzes NADPH-dependent hydroxylation and defluorination of 4-fluorophenol .

Biochemical Pathways

The defluorination of fluorinated compounds like 2-benzoyl-4-fluorophenol is known to involve various enzymes . For example, 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase are known to catalyze the defluorination of 4-fluorobenzoate and 2-fluorobenzoate, respectively .

Result of Action

Fluorinated compounds are known to have unique properties due to the presence of fluorine, which can result in specific biological effects .

Action Environment

The action, efficacy, and stability of 2-Benzoyl-4-fluorophenol can be influenced by various environmental factors. For instance, the presence of certain enzymes can facilitate the defluorination of fluorinated compounds . Moreover, the physical and chemical properties of the environment, such as pH and temperature, can also affect the action of 2-Benzoyl-4-fluorophenol.

Análisis Bioquímico

Biochemical Properties

It is known that fluorinated compounds can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of covalent bonds or hydrogen bonds. The fluorine atom in 2-Benzoyl-4-fluorophenol could potentially enhance these interactions due to its high electronegativity.

Cellular Effects

It is speculated that the compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies would need to investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and could influence its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-4-fluorophenol can be achieved through several methods. One common approach involves the oxidative dearomatization of phenols followed by a rearomatization process. For instance, 2,5-cyclohexadienones prepared from phenols can react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins, which can then be attacked by nucleophiles and further aromatized to yield benzoyl fluorides .

Industrial Production Methods: Industrial production of 2-Benzoyl-4-fluorophenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzoyl-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom

Major Products:

Oxidation: Quinones

Reduction: Hydroxy derivatives

Substitution: Various substituted phenols depending on the nucleophile used

Comparación Con Compuestos Similares

- 4-Fluorophenol

- 2-Fluorophenol

- Benzoyl Fluoride

Comparison: 2-Benzoyl-4-fluorophenol is unique due to the presence of both a benzoyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity compared to similar compounds. For instance, while 4-fluorophenol and 2-fluorophenol are primarily used for their fluorine chemistry, the benzoyl group in 2-Benzoyl-4-fluorophenol allows for additional functionalization and applications in organic synthesis .

Actividad Biológica

Overview

2-Benzoyl-4-fluorophenol, with the molecular formula C13H9FO2, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzoyl group attached to a fluorinated phenol ring, which contributes to its unique biochemical properties. Research has indicated that 2-benzoyl-4-fluorophenol may exhibit enzyme inhibition and antimicrobial properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 2-benzoyl-4-fluorophenol can be attributed to its interaction with various enzymes. Fluorinated compounds often undergo enzymatic defluorination, which can lead to significant biochemical effects. The compound's mechanism may involve:

- Target Enzymes : Interaction with enzymes responsible for defluorination.

- Biochemical Pathways : Engagement in pathways that involve cellular signaling and metabolic processes.

- Molecular Interactions : Binding to biomolecules, potentially affecting gene expression and cellular metabolism.

Enzyme Inhibition

Research has demonstrated that 2-benzoyl-4-fluorophenol acts as an inhibitor for certain enzymes. For example, studies indicate its potential as a competitive inhibitor for tyrosinase, an enzyme involved in melanin production. This activity suggests possible applications in treating hyperpigmentation disorders.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Tyrosinase Inhibition : A study highlighted the compound's effectiveness as a tyrosinase inhibitor, showing IC50 values that indicate strong inhibitory potential compared to established reference compounds . This positions 2-benzoyl-4-fluorophenol as a candidate for further development in cosmetic applications aimed at skin lightening.

- Antimicrobial Activity : In vitro studies have indicated that 2-benzoyl-4-fluorophenol exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

- Cellular Effects : Research suggests that the compound may influence cellular functions by modulating signaling pathways related to cell survival and apoptosis. These findings indicate potential therapeutic applications in cancer treatment, where modulation of these pathways could enhance the efficacy of existing treatments .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(5-fluoro-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAFMYLJPCNAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380994 | |

| Record name | 5-Fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-47-0 | |

| Record name | (5-Fluoro-2-hydroxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.